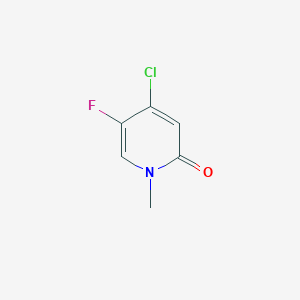
1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,4-Bis((2,2-dimetil-1,3-dioxolan-4-il)metoxi)benceno es un compuesto orgánico caracterizado por la presencia de dos grupos 2,2-dimetil-1,3-dioxolano unidos a un anillo de benceno a través de enlaces metoxi.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1,4-Bis((2,2-dimetil-1,3-dioxolan-4-il)metoxi)benceno normalmente implica la reacción de 1,4-dihidroxi benceno con 2,2-dimetil-1,3-dioxolano-4-metanol en presencia de un catalizador ácido. La reacción procede a través de la formación de enlaces metoxi entre el anillo de benceno y los grupos dioxolano. Las condiciones de reacción a menudo incluyen la reflujo de los reactivos en un solvente apropiado como el tolueno o el diclorometano .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la recristalización o la cromatografía en columna para obtener el compuesto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1,4-Bis((2,2-dimetil-1,3-dioxolan-4-il)metoxi)benceno puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, lo que resulta en la formación de derivados de alcoholes.
Sustitución: Los grupos metoxi se pueden sustituir con otros grupos funcionales utilizando reactivos y condiciones apropiados.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Agentes halogenantes como el cloruro de tionilo o el tribromuro de fósforo.
Principales Productos Formados
Oxidación: Ácidos carboxílicos.
Reducción: Derivados de alcohol.
Sustitución: Derivados halogenados.
Aplicaciones Científicas De Investigación
El 1,4-Bis((2,2-dimetil-1,3-dioxolan-4-il)metoxi)benceno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y la química de polímeros.
Biología: Se investiga por su potencial como compuesto bioactivo con propiedades antimicrobianas.
Medicina: Se explora por su posible uso en sistemas de administración de fármacos debido a su estabilidad estructural y versatilidad funcional.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 1,4-Bis((2,2-dimetil-1,3-dioxolan-4-il)metoxi)benceno implica su interacción con los objetivos moleculares a través de sus grupos funcionales. Los anillos de dioxolano pueden participar en enlaces de hidrógeno y otras interacciones no covalentes, influyendo en la afinidad de unión y especificidad del compuesto. Los enlaces metoxi proporcionan flexibilidad y estabilidad a la estructura general, mejorando su potencial como entidad química versátil .
Comparación Con Compuestos Similares
Compuestos Similares
1,3-Bis((2,2-dimetil-1,3-dioxolan-4-il)metil)urea: Similar en estructura pero contiene enlaces de urea en lugar de grupos metoxi.
®-(-)-2,2-Dimetil-1,3-dioxolano-4-metanol: Contiene un solo anillo de dioxolano y se utiliza como bloque de construcción quiral en la síntesis orgánica.
Etil ®-(-)-3-(2,2-dimetil-1,3-dioxolan-4-il)-trans-2-propenoato: Contiene un anillo de dioxolano y se utiliza en la síntesis de moléculas orgánicas complejas.
Singularidad
El 1,4-Bis((2,2-dimetil-1,3-dioxolan-4-il)metoxi)benceno es único debido a su estructura simétrica y la presencia de dos anillos de dioxolano, que imparten propiedades químicas y físicas distintas.
Propiedades
Fórmula molecular |
C18H26O6 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
4-[[4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenoxy]methyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C18H26O6/c1-17(2)21-11-15(23-17)9-19-13-5-7-14(8-6-13)20-10-16-12-22-18(3,4)24-16/h5-8,15-16H,9-12H2,1-4H3 |
Clave InChI |
QEYGPPKFMRZDKF-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)COC2=CC=C(C=C2)OCC3COC(O3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B11782936.png)

![(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11782943.png)
![2-(2-Bromo-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11782952.png)

![2-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetic acid](/img/structure/B11782974.png)
![2-(2-Bromophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11782979.png)




